5-Chloro-[1,1'-biphenyl]-3-carbaldehyde
Description
Historical Context and Evolution of Biphenyl (B1667301) Chemistry in Organic Synthesis
The journey of biphenyl chemistry dates back over a century, with early methods like the Wurtz-Fittig reaction and the Ullmann condensation providing the initial pathways to construct the biphenyl scaffold. These early techniques, while groundbreaking for their time, often required harsh reaction conditions and had limited functional group tolerance. A significant leap forward came with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful and versatile method, which couples an aryl halide with an arylboronic acid, revolutionized the synthesis of unsymmetrical biaryls, offering milder conditions, greater functional group compatibility, and higher yields. The development of sophisticated ligands and catalyst systems continues to refine and expand the scope of biphenyl synthesis, making this structural motif readily accessible for a wide range of applications.
Significance of Functionalized Biphenyl Scaffolds as Chemical Intermediates
Functionalized biphenyl scaffolds are of paramount importance in various fields of chemistry. In medicinal chemistry, the biphenyl unit is a privileged structure found in numerous pharmaceuticals due to its ability to adopt a twisted conformation, allowing it to interact with biological targets in a three-dimensional manner. The functional groups attached to the biphenyl core provide handles for further chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery. In materials science, biphenyl derivatives are integral components of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers, where their rigid structure and electronic properties are exploited. The ability to introduce various functional groups onto the biphenyl backbone allows for the fine-tuning of the material's physical and chemical properties.
Overview of Research Trajectories for Aromatic Aldehydes with Halogen Substitution
Aromatic aldehydes bearing halogen substituents are versatile building blocks in organic synthesis. The aldehyde group is a reactive handle for a plethora of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The halogen atom, typically chlorine or bromine, serves as a leaving group in cross-coupling reactions or can influence the electronic properties of the aromatic ring, thereby directing the regioselectivity of subsequent reactions. Research in this area focuses on developing novel synthetic methods for the preparation of these compounds and exploring their utility in the synthesis of complex natural products, agrochemicals, and pharmaceuticals. The interplay between the reactivity of the aldehyde and the halogen substituent allows for intricate and controlled molecular construction.
Structural Features and Nomenclature of 5-Chloro-[1,1'-biphenyl]-3-carbaldehyde
This compound is a specific functionalized biphenyl with a well-defined molecular architecture.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1356967-49-1 parchem.com |
| Molecular Formula | C13H9ClO |
The structure consists of two phenyl rings linked by a single bond. One of the rings is substituted with a chlorine atom at the 5-position and a carbaldehyde (aldehyde) group at the 3-position. This substitution pattern leads to a specific regioisomer with distinct chemical properties. The presence of both an electron-withdrawing chloro group and a moderately deactivating aldehyde group influences the electron density distribution within the aromatic rings, impacting the compound's reactivity. The biphenyl core itself is not planar, with the two rings being twisted relative to each other due to steric hindrance between the ortho-hydrogens. libretexts.org This torsional angle is a key feature of biphenyls and contributes to their ability to act as chiral scaffolds in certain contexts.
Structure
3D Structure
Properties
Molecular Formula |
C13H9ClO |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
3-chloro-5-phenylbenzaldehyde |
InChI |
InChI=1S/C13H9ClO/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-9H |
InChI Key |
FSEPYLXAHIQYPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Chloro 1,1 Biphenyl 3 Carbaldehyde and Its Derivatives
Regioselective Synthesis Strategies for 5-Chloro-[1,1'-biphenyl]-3-carbaldehyde
Achieving the specific 5-chloro, 3-carbaldehyde substitution pattern on a biphenyl (B1667301) framework necessitates a high degree of regiocontrol. The choice of synthetic route is critical and is often dictated by the availability of starting materials and the desired tolerance of other functional groups. Key strategies involve either forming the biphenyl bond between two pre-functionalized rings or introducing the functional groups regioselectively onto a pre-formed biphenyl core.
Palladium-Catalyzed Cross-Coupling Reactions in Biphenyl Aldehyde Synthesis
Palladium-catalyzed cross-coupling reactions represent the cornerstone of modern biaryl synthesis, offering unparalleled efficiency and functional group tolerance. nih.gov These reactions facilitate the formation of a carbon-carbon bond between two aromatic rings, one typically bearing a halide or pseudohalide (electrophile) and the other an organometallic component (nucleophile). For the synthesis of this compound, this approach allows for the convergent coupling of two appropriately substituted benzene (B151609) derivatives.
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for C-C bond formation due to its mild reaction conditions, the commercial availability and stability of boronic acid reagents, and the low toxicity of its boron-containing byproducts. nih.govyonedalabs.com The reaction typically involves a palladium catalyst, a base, and the coupling of an organoboron reagent with an organic halide. nih.gov
A logical retrosynthetic approach for this compound via Suzuki-Miyaura coupling would involve the reaction between 3-bromo-5-chlorobenzaldehyde (B66651) and phenylboronic acid. This strategy installs the complete carbon skeleton in a single, highly regioselective step.
Reaction Scheme:

Figure 1. General scheme for the Suzuki-Miyaura coupling to synthesize this compound.
The catalytic cycle for this reaction involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 3-bromo-5-chlorobenzaldehyde). kochi-tech.ac.jp
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. nih.gov
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst. kochi-tech.ac.jp
The table below summarizes typical conditions and components for this type of transformation.
| Component | Example | Role |
| Aryl Halide | 3-Bromo-5-chlorobenzaldehyde | Electrophilic partner |
| Boron Reagent | Phenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation |
| Ligand | Triphenylphosphine (B44618) (PPh₃) | Stabilizes the palladium catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boron reagent |
| Solvent | Toluene/Water, Dioxane, DMF | Solubilizes reactants |
This is an interactive data table. You can sort and filter the data.
While the Suzuki coupling is prevalent, other cross-coupling reactions offer unique advantages, particularly concerning substrate scope and reactivity.
Negishi Coupling: This reaction utilizes organozinc reagents, which are more reactive than their boronic acid counterparts. wikipedia.orgorganic-chemistry.org This enhanced reactivity can be beneficial for less reactive aryl chlorides or for couplings performed at lower temperatures. youtube.comnih.gov The preparation of the required (3-formyl-5-chlorophenyl)zinc halide can be achieved from the corresponding aryl halide via an organolithium or Grignard intermediate, followed by transmetalation with a zinc salt like ZnBr₂. youtube.com The Negishi coupling is known for its high functional group tolerance, accommodating sensitive groups like aldehydes. youtube.comorganic-chemistry.org
Stille Coupling: The Stille reaction employs organostannane (organotin) reagents. wikipedia.orgthermofisher.com A key advantage is the stability of organostannanes to air and moisture and their compatibility with a vast array of functional groups. wikipedia.orgorgsyn.org For the target synthesis, one could couple (3-formyl-5-chlorophenyl)trimethylstannane with iodobenzene. However, a significant drawback of the Stille reaction is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product. wikipedia.orgharvard.edu
Ullmann Coupling: The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides at high temperatures. byjus.comorganic-chemistry.org While traditionally used for synthesizing symmetrical biaryls, modern modifications using palladium or nickel catalysts and specialized ligands have enabled more efficient unsymmetrical couplings under milder conditions. wikipedia.orgresearchgate.net However, the Ullmann reaction often requires harsher conditions than palladium-catalyzed alternatives and may have lower functional group tolerance, making it less ideal for a substrate containing a reactive aldehyde group. wikipedia.orgbyjus.com
| Coupling Reaction | Organometallic Reagent | Metal Catalyst | Key Advantages | Key Disadvantages |
| Negishi | Organozinc (R-ZnX) | Pd or Ni | High reactivity, good for less reactive halides, high functional group tolerance. wikipedia.orgnih.gov | Moisture and air sensitivity of organozinc reagents. wikipedia.org |
| Stille | Organostannane (R-SnR'₃) | Pd | Excellent functional group tolerance, stable reagents. wikipedia.orgthermofisher.com | Toxicity of tin compounds, difficult byproduct removal. wikipedia.orgharvard.edu |
| Ullmann | None (Aryl Halide) | Cu (classic), Pd/Ni | Utilizes readily available aryl halides. | Harsh conditions (high temp), often low yields for unsymmetrical products. wikipedia.orgbyjus.com |
This is an interactive data table. You can sort and filter the data.
Directed Ortho-Metalation and Electrophilic Formylation Approaches
An alternative to cross-coupling is the functionalization of a pre-formed biphenyl ring. These methods rely on controlling the regioselectivity of electrophilic substitution.
Directed Ortho-Metalation (DoM): DoM is a powerful technique for the regioselective deprotonation (metalation) of an aromatic ring at a position ortho to a directing metalation group (DMG). unblog.frnih.gov The resulting organometallic species can then be trapped with an electrophile. To synthesize this compound, one could envision starting with 3-chlorobiphenyl. The challenge is the lack of a strong DMG to direct metalation to the C-3 position. A more viable, multi-step approach might involve starting with a phenol, converting it to a powerful O-carbamate DMG (e.g., -OCONEt₂), performing the DoM and formylation, and then removing the directing group. nih.govuwindsor.ca A common formylating agent used to trap the lithiated intermediate is N,N-dimethylformamide (DMF). commonorganicchemistry.comharvard.edu
Electrophilic Formylation: This strategy involves introducing the aldehyde group onto the 3-chloro-[1,1'-biphenyl] ring via an electrophilic aromatic substitution reaction. wikipedia.org Common formylation methods include the Vilsmeier-Haack reaction (using DMF and POCl₃) and the Gattermann-Koch reaction (using CO and HCl). wikipedia.orgpurechemistry.org The regiochemical outcome is determined by the directing effects of the existing chloro and phenyl substituents. The phenyl group is generally ortho, para-directing, while the chloro group is also ortho, para-directing but deactivating. The interplay of these electronic and steric effects would likely lead to a mixture of products, making this a less selective approach for obtaining the pure desired isomer. stackexchange.com
Photochemical and Electrochemical Synthetic Pathways to this compound
Photochemical Synthesis: Photochemical reactions, which use light to initiate chemical transformations, offer unique pathways that are often inaccessible through thermal methods. nih.gov Photochemically induced aryl-aryl couplings can occur, for instance, through the generation of aryl radicals from diazonium salts. researchgate.net While novel, developing a selective photochemical route for a multi-substituted, unsymmetrical biaryl like this compound would be a significant synthetic challenge and is not a commonly employed method.
Electrochemical Synthesis: Organic electrosynthesis uses electricity as a "reagent" to drive reactions, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. beilstein-journals.org Electrochemical methods have been developed for Ullmann-type coupling reactions, where an electrical potential is used to couple halobenzenes on a cathode surface, such as one coated with palladium nanoparticles. rsc.org This approach can offer a greener alternative to traditional methods by minimizing chemical waste. d-nb.info Such a method could potentially be applied to the coupling of 3-bromo-5-chlorobenzaldehyde with benzene, though substrate scope and selectivity would need to be carefully optimized. uni-mainz.de
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of fine chemicals is of increasing importance to minimize environmental impact. labmanager.com
Several of the aforementioned synthetic strategies can be adapted to be more environmentally benign.
Safer Solvents: Palladium-catalyzed couplings, particularly the Suzuki-Miyaura reaction, have been successfully performed in water or aqueous mixtures, reducing the reliance on volatile organic compounds (VOCs). researchgate.netnih.gov
Catalyst Efficiency: Developing highly active catalysts allows for lower catalyst loadings, reducing cost and metal waste. Furthermore, the immobilization of palladium catalysts on solid supports enables easier separation and recycling, enhancing the sustainability of the process. researchgate.net
Energy Efficiency: Photochemical and electrochemical methods can often be performed at ambient temperature, reducing the energy consumption associated with heating reactions. beilstein-journals.orgd-nb.info Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy input. nih.gov
Atom Economy: Reactions like cross-couplings are inherently more atom-economical than multi-step routes involving protecting groups. Electrosynthesis is also highly atom-economical as it uses the electron as a traceless reagent. d-nb.info
For instance, a "green" Suzuki-Miyaura synthesis of this compound could involve a water-soluble, fullerene-supported PdCl₂ nanocatalyst, allowing the reaction to proceed in pure water at room temperature with high yields and the potential for catalyst recycling. researchgate.net
| Green Chemistry Principle | Application in Synthesis | Example Method |
| Waste Prevention | One-pot reactions, high-yield couplings. | Suzuki-Miyaura Coupling |
| Atom Economy | Addition and coupling reactions over substitutions. | Electrochemical Coupling |
| Use of Safer Solvents | Replacing hazardous organic solvents with water or bio-solvents. | Aqueous Suzuki-Miyaura Reaction researchgate.net |
| Energy Efficiency | Reactions at ambient temperature and pressure. | Photochemical or Electrochemical Synthesis nih.govd-nb.info |
| Catalysis | Using recyclable, highly active catalysts over stoichiometric reagents. | Heterogeneous Pd catalysts for cross-coupling. researchgate.net |
This is an interactive data table. You can sort and filter the data.
Solvent-Free and Aqueous Media Syntheses for Enhanced Sustainability
In recent years, a significant shift towards green chemistry has spurred the development of synthetic protocols that minimize or eliminate the use of volatile organic solvents. These methods reduce environmental impact, decrease costs, and often simplify product purification.
Solvent-Free Approaches: Mechanochemical synthesis, utilizing techniques like ball milling, has emerged as a powerful solvent-free method. In this approach, mechanical energy is used to initiate chemical reactions between solid reactants. For instance, the synthesis of biphenyl diimides has been achieved with remarkable efficiency by milling 3,3′,4,4′-biphenyltetracarboxylic anhydride (B1165640) with various anilines. This method drastically reduces reaction times and increases yields compared to conventional solvent-based refluxing. Microwave-assisted organic synthesis (MAOS) under solvent-free conditions is another prominent technique, where reactants, often adsorbed onto a solid support, are irradiated with microwaves to accelerate reaction rates. This has been successfully applied to condensation reactions for preparing various dye derivatives. Furthermore, the use of solid, recyclable catalysts like sulfated polyborate can facilitate reactions, such as the synthesis of quinoxalines, in the absence of any solvent, offering both economic and ecological benefits.
| Method | Reaction Time | Yield | Conditions |
| Conventional Synthesis | 6 hours | Moderate | Reflux in DMF |
| Mechanochemical (Ball Mill) | 15 minutes | 95-99% | Solvent-free, 20 Hz |
This interactive table compares a conventional solvent-based synthesis of a biphenyl derivative with a solvent-free mechanochemical approach, highlighting the significant improvements in reaction time and yield.
Aqueous Media Syntheses: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Hydrothermal synthesis, which involves carrying out reactions in water at elevated temperatures and pressures, is a key technique in this domain. It has been employed to create a variety of complex coordination compounds, demonstrating the feasibility of using aqueous media for intricate molecular constructions.
Catalytic Systems for Improved Efficiency and Selectivity
The core of synthesizing this compound and its analogs lies in the formation of the biphenyl bond. Transition-metal-catalyzed cross-coupling reactions are the cornerstone of this process, offering high efficiency and selectivity.
Palladium- and Nickel-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling reaction is one of the most powerful methods for forming C-C bonds between aryl groups. This reaction typically employs a palladium catalyst, a base, and couples an aryl halide with an arylboronic acid. Axially chiral N-heterocyclic carbene (NHC)-palladium(II) complexes have demonstrated good catalytic activities in Suzuki-Miyaura reactions, enabling the synthesis of complex biphenyl backbones.
Nickel-catalyzed cross-coupling reactions provide a more economical alternative to palladium. Organophosphine coordinated nickel dihalide complexes, such as bis(triphenylphosphine) nickel dichloride, are effective catalysts for coupling aryl halides with organozinc reagents. These reactions can be highly efficient, utilizing commercially available starting materials to afford products that are easily isolated and purified.
| Catalyst Type | Ligand/System | Reactants | Reaction |
| Palladium Complex | N-Heterocyclic Carbene (NHC) | Aryl Halide + Arylboronic Acid | Suzuki-Miyaura Coupling |
| Nickel Complex | Triphenylphosphine | Aryl Halide + Organozinc Reagent | Aryl Cross-Coupling |
| Solid Acid Catalyst | HBF4-SiO2 | o-phenylenediamine + Ketone | 1,5-Benzodiazepine Synthesis |
This interactive table summarizes various catalytic systems used in the synthesis of biphenyl compounds and related heterocyclic derivatives, showcasing the diversity of modern catalytic methods.
Derivatization Strategies of the Carbaldehyde Moiety in this compound
The aldehyde functional group (-CHO) in this compound is a versatile handle for a wide array of chemical transformations, allowing for the extension and diversification of the molecular scaffold.
Selective Reductive and Oxidative Transformations of the Aldehyde Group
The aldehyde group can be readily and selectively transformed into other key functional groups through reduction or oxidation.
Reduction: The aldehyde can be selectively reduced to a primary alcohol, (5-Chloro-[1,1'-biphenyl]-3-yl)methanol. This is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). In a related synthetic step for biphenyl aldehydes, nitriles are reduced to aldehydes using reagents like diisobutylaluminum hydride (DIBAL-H).
Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid, 5-Chloro-[1,1'-biphenyl]-3-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O).
These transformations provide access to alcohol and carboxylic acid derivatives, which can undergo further reactions such as esterification or amidation.
Nucleophilic Additions and Condensation Reactions for Scaffold Elaboration
The electrophilic carbon atom of the carbaldehyde group is a prime target for nucleophiles, leading to a variety of addition and condensation products. These reactions are fundamental for elaborating the biphenyl scaffold into more complex structures.
Condensation Reactions: Aldehydes readily react with primary amines and related compounds to form imines (Schiff bases) via the elimination of water. For example, reaction with hydrazines or substituted hydrazines yields hydrazones. The condensation of 5-chloro-1H-indole-3-carbaldehyde with benzoylhydrazine to form the corresponding benzoylhydrazone is a well-documented example of this type of reaction. Such reactions are crucial for building larger, nitrogen-containing heterocyclic systems. The Knoevenagel condensation, where the aldehyde reacts with an active methylene (B1212753) compound, is another important C-C bond-forming reaction catalyzed by bases.
Nucleophilic Additions: A wide range of nucleophiles can add to the aldehyde group. For example, Grignard reagents (R-MgBr) or organolithium reagents (R-Li) add to the aldehyde to form secondary alcohols. The Wittig reaction, using phosphorus ylides, converts the aldehyde into an alkene, providing a powerful tool for extending carbon chains.
| Reaction Type | Reagent | Functional Group Formed |
| Condensation | Primary Amine (R-NH₂) | Imine (Schiff Base) |
| Condensation | Hydrazine (H₂NNH₂) | Hydrazone |
| Nucleophilic Addition | Grignard Reagent (R-MgX) | Secondary Alcohol |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |
This interactive table outlines key derivatization reactions of the carbaldehyde moiety, showing the reagents used and the resulting functional groups.
Synthetic Accessibility and Purity Assessment of this compound Analogs
The synthetic accessibility of analogs of this compound is generally high due to the reliability of the catalytic cross-coupling methods discussed previously. By varying the coupling partners (e.g., different substituted phenylboronic acids or aryl halides), a diverse library of analogs with different substitution patterns on both phenyl rings can be generated from commercially available starting materials.
The purity of the final compounds is critical and is typically assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of synthesized biphenyl intermediates, with reported purities often reaching or exceeding 99.5%. Structural confirmation is achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Reactivity and Reaction Mechanism Studies of 5 Chloro 1,1 Biphenyl 3 Carbaldehyde
Reactivity of the Aldehyde Functionality in 5-Chloro-[1,1'-biphenyl]-3-carbaldehyde
The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. ncert.nic.in Aromatic aldehydes, such as this compound, are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which slightly reduces the partial positive charge on the carbonyl carbon. ksu.edu.sa
Mechanistic Investigations of Carbonyl Additions
The fundamental reaction of the aldehyde group is nucleophilic addition. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.com The mechanism begins with the nucleophile approaching the planar, sp²-hybridized carbonyl carbon. ncert.nic.in As the new bond forms, the hybridization of the carbon changes from sp² to sp³, resulting in a tetrahedral alkoxide intermediate. ncert.nic.inksu.edu.sa This intermediate is then typically protonated in a second step to yield the final alcohol product. The reversibility of the addition depends on the basicity of the nucleophile; strong nucleophiles like Grignard reagents or hydrides lead to irreversible reactions, whereas weaker nucleophiles like water and alcohols result in reversible additions. masterorganicchemistry.comlibretexts.org
Several classic carbonyl addition reactions can be applied to this compound, as detailed in the table below.
| Reaction Type | Nucleophile | Intermediate | Final Product |
|---|---|---|---|
| Grignard Reaction | R-MgX | Magnesium Alkoxide | Secondary Alcohol |
| Cyanohydrin Formation | CN⁻ | Tetrahedral Alkoxide | Cyanohydrin |
| Acetal Formation | 2 eq. R'OH (acid catalyst) | Hemiacetal | Acetal |
Condensation Reactions Involving the Aldehyde Group
Condensation reactions are a cornerstone of carbonyl chemistry, involving an initial nucleophilic addition followed by a dehydration step. chemistrylearner.com These reactions are crucial for forming new carbon-carbon bonds.
Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to an aldehyde, catalyzed by a weak amine base like piperidine. chemistrylearner.comthermofisher.com The mechanism proceeds in three main steps:
Deprotonation: The base removes a proton from the active methylene compound to generate a resonance-stabilized enolate ion. alfa-chemistry.com
Nucleophilic Attack: The enolate attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate. alfa-chemistry.com
Dehydration: The intermediate is protonated and subsequently loses a molecule of water to form a stable α,β-unsaturated product. alfa-chemistry.com
Wittig Reaction: A highly versatile method for synthesizing alkenes, the Wittig reaction utilizes a phosphorus ylide (Wittig reagent). wikipedia.orgnrochemistry.com The mechanism is thought to proceed via a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. libretexts.org This intermediate then collapses to yield the alkene and a stable triphenylphosphine (B44618) oxide byproduct. libretexts.orgyoutube.com The reaction is particularly useful for creating a carbon-carbon double bond at the position of the original carbonyl group.
| Reaction Name | Reagents | Key Intermediate | Product Type |
|---|---|---|---|
| Knoevenagel Condensation | Active Methylene Compound, Weak Base (e.g., Piperidine) | Aldol-type Adduct | α,β-Unsaturated Compound |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Oxaphosphetane | Alkene |
Selective Oxidation and Reduction Pathways
The aldehyde functionality can be selectively oxidized or reduced without affecting the biphenyl (B1667301) core under appropriate conditions.
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective. For more selective oxidation, Tollens' reagent ([Ag(NH₃)₂]⁺) can be used, which is a classic chemical test that distinguishes aldehydes from ketones. byjus.com
Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. Common and effective reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which act as sources of hydride ions (H⁻). libretexts.org Catalytic hydrogenation using H₂ gas with a metal catalyst such as palladium, platinum, or nickel is another widely used method for reducing aldehydes.
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄ or Tollens' Reagent | Carboxylic Acid |
| Reduction | NaBH₄ or H₂/Pd | Primary Alcohol |
Reactivity of the Biphenyl Core in this compound
The biphenyl core of the molecule is susceptible to electrophilic and, under specific conditions, nucleophilic aromatic substitution reactions. The regiochemical outcome of these reactions is dictated by the electronic effects of the substituents already present on the ring. wikipedia.org
Electrophilic Aromatic Substitution on the Biphenyl System
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents—a phenyl group, a chloro group, and a carbaldehyde group—determine the position of the incoming electrophile. wikipedia.org
The directing effects of the substituents are as follows:
Carbaldehyde Group (-CHO): This is an electron-withdrawing group through both induction and resonance, making it a deactivating and meta-directing group. libretexts.orgyoutube.com
Chloro Group (-Cl): This is deactivating due to its inductive electron withdrawal but is an ortho, para-director because its lone pairs can donate electron density through resonance to stabilize the cationic intermediate (sigma complex). youtube.comlibretexts.org
Phenyl Group (-C₆H₅): This group is weakly activating and an ortho, para-director. pearson.com
Considering the two rings of the biphenyl system:
Ring B (Unsubstituted Phenyl Ring): This ring is activated by its attachment to Ring A (the phenyl group is an activating substituent). pearson.com Therefore, electrophilic substitution is most likely to occur on this ring. The substitution will be directed to the ortho (2' and 6') and para (4') positions, with the para position often being favored due to reduced steric hindrance. youtube.com
| Substituent | Effect on Reactivity | Directing Influence |
|---|---|---|
| -CHO | Strongly Deactivating | Meta |
| -Cl | Weakly Deactivating | Ortho, Para |
| -C₆H₅ | Weakly Activating | Ortho, Para |
Nucleophilic Aromatic Substitution at the Chloro-Position
Nucleophilic aromatic substitution (SₙAr) typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orglibretexts.org For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to delocalize and stabilize the negative charge of the Meisenheimer intermediate.
In this compound, the strong electron-withdrawing carbaldehyde group is located at the 3-position, which is meta to the chloro group at the 5-position. A substituent in the meta position cannot stabilize the anionic intermediate through resonance. libretexts.org The negative charge generated by the nucleophilic attack cannot be delocalized onto the electron-withdrawing aldehyde group. Consequently, the Meisenheimer complex is not sufficiently stabilized, and the SₙAr reaction at the chloro-position is highly disfavored and would require extremely harsh reaction conditions to proceed.
Site-Specific Functionalization of the Biphenyl Scaffold
The functionalization of the this compound scaffold is a complex process due to the presence of two phenyl rings with different electronic properties. Ring A, bearing the chloro and aldehyde groups, is electron-deficient, while Ring B, the unsubstituted phenyl group, is comparatively electron-rich. This electronic differentiation, along with the directing effects of the substituents, allows for site-specific reactions.
In classical electrophilic aromatic substitution, the unsubstituted Ring B is more activated and will preferentially react. The biphenyl system itself directs incoming electrophiles to the ortho and para positions. Therefore, functionalization is expected to occur primarily at the 2'-, 4'-, and 6'-positions of Ring B.
Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, offer alternative pathways for site selectivity. researchgate.net In these reactions, the aldehyde group can be temporarily converted into an imine, which then acts as a directing group to guide a metal catalyst to the ortho C-H bond (the 2- or 4-position). rsc.orgnih.gov This strategy allows for functionalization at positions that are disfavored under traditional electrophilic substitution conditions. researchgate.net The selectivity in such reactions is often determined by the stability of the organometallic intermediates formed during the catalytic cycle. acs.org
| Ring | Position | Directing Influence for Electrophilic Aromatic Substitution | Predicted Reactivity |
| Ring A | 2 | Aldehyde (ortho), Chloro (meta) | Low |
| 4 | Aldehyde (meta), Chloro (ortho) | Moderate (Potential site) | |
| 6 | Aldehyde (meta), Chloro (para) | Moderate (Potential site) | |
| Ring B | 2', 6' | Phenyl group (ortho) | High |
| 3', 5' | Phenyl group (meta) | Low | |
| 4' | Phenyl group (para) | Very High (Major site) |
Influence of Substituents on the Reactivity Profile of this compound
The reactivity of the biphenyl core is significantly modulated by the electronic and steric properties of the chloro and aldehyde substituents.
The chloro-substituent exhibits a dual electronic effect on the aromatic ring to which it is attached.
Steric Effects : Steric hindrance refers to the influence of a group's size on a reaction. While the chloro group at the 5-position is not adjacent to the other ring, its size can still influence the regioselectivity of reactions at the neighboring 4- and 6-positions by sterically hindering the approach of bulky reagents. libretexts.org In biphenyl systems, substituents at the ortho positions (2, 2', 6, 6') can create significant steric strain that hinders rotation around the C-C single bond connecting the two rings. researchgate.net This can force the rings into a non-planar conformation, which in turn affects the π-conjugation between them. researchgate.net
| Effect of Chloro-Substituent | Description | Impact on Reactivity |
| Inductive Effect (-I) | Electron withdrawal due to high electronegativity. | Deactivates the entire ring towards electrophilic substitution. |
| Resonance Effect (+R) | Electron donation of lone pairs into the π-system. | Directs incoming electrophiles to ortho and para positions. |
| Steric Effect | Physical bulk of the chlorine atom. | Can hinder reactions at adjacent positions (4 and 6). |
The aldehyde group (-CHO) profoundly influences the reactivity of its attached phenyl ring, primarily through strong electron-withdrawing effects.
Deactivating Nature : The carbonyl carbon of the aldehyde is electron-poor due to the electronegativity of the oxygen atom. This group strongly withdraws electron density from the aromatic ring through both induction (-I) and resonance (-R). This deactivation makes the ring significantly less susceptible to electrophilic aromatic substitution, often requiring harsh reaction conditions. doubtnut.com
Meta-Directing Influence : The resonance effect of the aldehyde group withdraws electron density most effectively from the ortho and para positions. This can be visualized through resonance structures where positive charges are placed at these positions. Consequently, the meta position (relative to the aldehyde) becomes the least deactivated and thus the most favorable site for electrophilic attack. doubtnut.com Therefore, the aldehyde group is considered a strong meta-director for electrophilic aromatic substitution.
Role in C-H Activation : In contrast to its role in electrophilic substitution, the aldehyde group can be a key facilitator in certain transition-metal-catalyzed reactions. It can be converted in-situ into an imine, which then chelates to a metal center and directs C-H activation and subsequent functionalization specifically to the ortho position. rsc.orgnih.gov
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
Kinetic Control : Reaction rates (kinetics) are governed by the activation energy of the rate-determining step. For electrophilic aromatic substitution, this step is typically the formation of the Wheland intermediate (a carbocation). The presence of two deactivating groups (chloro and aldehyde) on one ring increases the activation energy for substitution on that ring, making the reaction kinetically slow. libretexts.org The unsubstituted ring, being more nucleophilic, will react much faster. The regioselectivity of the reaction is also under kinetic control; the reaction proceeds via the most stable (lowest energy) Wheland intermediate, which determines the final product distribution. acs.org
| Aspect | Influence of Substituents (Chloro and Aldehyde) |
| Kinetics (Reaction Rate) | Deactivating groups increase the activation energy for electrophilic substitution, leading to slower reaction rates compared to unsubstituted biphenyl. |
| Kinetics (Regioselectivity) | Governed by the stability of the Wheland intermediate. The most stable intermediate forms the fastest, determining the major product. |
| Thermodynamics (Product Stability) | The final product distribution is typically under kinetic control. Thermodynamic stability is influenced by steric and electronic factors of the final substituted compound. |
Advanced Spectroscopic and Crystallographic Investigations of 5 Chloro 1,1 Biphenyl 3 Carbaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
For 5-Chloro-[1,1'-biphenyl]-3-carbaldehyde, ¹H and ¹³C NMR spectra offer a complete map of the proton and carbon framework. The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton and the aromatic protons. The aldehyde proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the two phenyl rings will resonate in the 7.4-8.0 ppm region, with their specific shifts and coupling patterns determined by their position relative to the chloro, aldehyde, and other phenyl groups.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbonyl carbon of the aldehyde group is the most downfield, expected around 190-192 ppm. The aromatic carbons would appear between 125 and 145 ppm, with the carbon atom directly bonded to the chlorine atom showing a characteristic shift.
Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde H | 10.05 | - |
| Aldehyde C | - | 191.5 |
| Aromatic H's | 7.40 - 7.95 | - |
| Aromatic C's | - | 127.0 - 145.0 |
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals in complex spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons on the same ring, allowing for the sequential assignment of these protons. No correlation would be observed for the singlet aldehyde proton.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting different fragments of a molecule. For instance, the aldehyde proton would show a strong correlation to the aromatic carbon it is attached to (a two-bond coupling) and weaker correlations to the adjacent aromatic carbons (three-bond couplings). This technique is also instrumental in confirming the connection between the two biphenyl (B1667301) rings by observing correlations between protons on one ring and carbons on the other.
Expected 2D-NMR Correlations
| Technique | Correlating Nuclei | Expected Key Correlations |
|---|---|---|
| COSY | ¹H - ¹H | Correlations between adjacent aromatic protons. |
| HSQC | ¹H - ¹³C (1-bond) | Correlations between each aromatic proton and its attached carbon. |
While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can probe the structure and dynamics in the solid phase. This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. ssNMR can differentiate between polymorphs by detecting subtle differences in chemical shifts and relaxation times that arise from variations in molecular packing and intermolecular interactions in the crystal lattice. Furthermore, ssNMR can provide insights into the molecular conformation, such as the torsional angle between the two phenyl rings of the biphenyl moiety, which can be influenced by crystal packing forces.
Advanced Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. For this compound (C₁₃H₉ClO), the expected exact mass of the molecular ion [M]⁺˙ would be calculated and compared to the experimental value to confirm its composition.
Electron Ionization (EI) is a common technique used in conjunction with MS that causes the molecule to fragment in a reproducible manner. Analyzing this fragmentation pattern provides valuable structural information. A plausible fragmentation pathway for this compound would likely involve:
Loss of the aldehyde group's hydrogen atom ([M-H]⁺).
Loss of the entire formyl radical ([M-CHO]⁺), resulting in a chlorobiphenyl cation.
Loss of a chlorine atom ([M-Cl]⁺).
Cleavage of the bond between the two phenyl rings.
Plausible Mass Spectrometry Fragments
| Fragment | Description |
|---|---|
| [M]⁺˙ | Molecular Ion |
| [M-H]⁺ | Loss of a hydrogen radical |
| [M-CHO]⁺ | Loss of the formyl group |
| [M-Cl]⁺ | Loss of a chlorine radical |
| [C₁₂H₈Cl]⁺ | Chlorobiphenyl cation |
| [C₆H₅]⁺ | Phenyl cation |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented further to obtain more detailed structural information. This is particularly useful for identifying derivatives of a target compound in a complex mixture. For example, if this compound were to undergo a reaction, such as the formation of a Schiff base or an acetal, MS/MS could be used to confirm the structure of the resulting derivative. The parent ion of the derivative would be selected and fragmented, and the resulting daughter ions would provide a fingerprint signature confirming the structural modification. Derivatization of the aldehyde group, for instance with 2,4-dinitrophenylhydrazine (B122626) (DNPH), can also be used to improve ionization efficiency and provide characteristic fragmentation patterns for sensitive detection and identification. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing information about molecular conformation.
For this compound, the IR and Raman spectra would be expected to show several characteristic bands:
C=O Stretch: A strong, sharp absorption in the IR spectrum, typically around 1700-1710 cm⁻¹, is characteristic of the aldehyde carbonyl group.
Aromatic C-H Stretch: These appear as a group of weaker bands above 3000 cm⁻¹.
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.
C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, corresponds to the carbon-chlorine bond.
Aldehyde C-H Stretch: Two weak bands are often observed around 2720 cm⁻¹ and 2820 cm⁻¹.
The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes, as some modes may be strong in one technique and weak or silent in the other due to selection rules. Furthermore, subtle shifts in the positions of these bands can provide information about the molecular conformation and intermolecular interactions, such as hydrogen bonding, in the solid state.
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |
| Aldehyde C-H Stretch | 2720, 2820 | Weak |
| C=O Stretch | 1700 - 1710 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and conformational details, which are essential for understanding a molecule's intrinsic properties and its interactions with its environment. mdpi.com For compounds like this compound, crystallographic studies illuminate the molecule's solid-state architecture and the nature of the non-covalent forces that govern its crystal packing. mdpi.com
Single-Crystal X-ray Diffraction of this compound and Analogs
While a dedicated single-crystal X-ray structure for this compound is not publicly documented, valuable insights can be drawn from the crystallographic analysis of closely related analogs. The study of these analogs provides a predictive framework for the likely molecular conformation and crystal parameters of the target compound.
A pertinent example is the structural determination of 4-chloro-3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde. researchgate.net The analysis of this compound reveals key structural features that are expected to be shared with this compound due to their shared biphenyl carbaldehyde core. A primary characteristic of substituted biphenyls is the torsion or dihedral angle between the two phenyl rings. libretexts.org In the case of the methoxy-substituted analog, the two rings are twisted with respect to each other by approximately 30°. researchgate.net This non-planar conformation arises from steric hindrance between the ortho-substituents on the rings, a common feature in biphenyl chemistry. libretexts.org All bond lengths and angles within this analog were reported to be within the expected ranges. researchgate.net
The crystallographic data for this analog, which serves as a model, are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C14H11ClO2 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 4.1210(8) |
| b (Å) | 11.363(2) |
| c (Å) | 24.982(5) |
| Volume (ų) | 1169.8 |
| Z | 4 |
Co-crystallization Studies and Supramolecular Assembly
Co-crystallization is a powerful technique in crystal engineering that involves combining an active pharmaceutical ingredient (API) or a target molecule with a benign coformer in a specific stoichiometric ratio within a crystal lattice. nih.gov This approach can modify the physicochemical properties of the solid without altering the covalent structure of the target molecule. nih.gov The resulting supramolecular assembly is dictated by a network of non-covalent intermolecular interactions.
For this compound, the supramolecular assembly in a crystalline state would be directed by a combination of weak interactions. The aldehyde functional group, the chlorine substituent, and the aromatic biphenyl system all provide sites for potential intermolecular contacts. The study of supramolecular interactions in the solid state is crucial as crystal packing can significantly influence molecular properties. mdpi.comnih.gov
The primary interactions expected to govern the crystal packing of this compound and its co-crystals include:
Hydrogen Bonds: While the molecule lacks strong hydrogen bond donors, the aldehyde oxygen can act as an acceptor in C-H···O interactions.
Halogen Bonds: The chlorine atom can participate in halogen bonding, acting as an electrophilic region (the σ-hole) that interacts with nucleophiles.
π-π Stacking: The aromatic rings of the biphenyl core can interact with each other through π-π stacking.
Studies on other biphenyl derivatives have shown that specific functional groups can direct the formation of extended supramolecular architectures. For instance, amino acid-derived biphenyldiimides have been observed to form one-dimensional chain-type supramolecular polymers through COOH···HOOC hydrogen bonding. wur.nl This illustrates how targeted functionalization can control self-assembly.
Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular contacts within a crystal, providing a detailed fingerprint of the crystal packing environment. mdpi.comnih.gov Co-crystallization studies of this compound with various coformers could systematically explore how these different non-covalent interactions can be harnessed to create novel solid forms with tailored structural and physical properties.
Computational and Theoretical Studies of 5 Chloro 1,1 Biphenyl 3 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the properties of a molecule. These methods, such as DFT, solve approximations of the Schrödinger equation to provide insights into molecular geometry, energy levels, and electron distribution.
Density Functional Theory (DFT) Studies on Conformational Preferences
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 5-Chloro-[1,1'-biphenyl]-3-carbaldehyde, DFT studies would focus on its conformational preferences. The central biphenyl (B1667301) bond allows for rotation, leading to different spatial arrangements (conformers) of the two phenyl rings relative to each other.
A typical study would involve:
Potential Energy Surface (PES) Scan: Calculating the molecule's energy as a function of the dihedral angle between the two phenyl rings. This would identify the lowest energy (most stable) conformations.
Geometry Optimization: Starting from various initial structures, the calculations would find local and global energy minima, providing precise bond lengths, bond angles, and dihedral angles for the most stable conformers.
Energy Analysis: The relative energies of different conformers would be calculated to determine their population distribution at a given temperature. For biphenyl systems, the degree of twisting is a balance between steric hindrance (repulsion between atoms on the two rings) and π-conjugation (which favors a planar structure). The presence of the chloro and carbaldehyde substituents would significantly influence this balance.
HOMO-LUMO Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distributions are crucial for predicting a molecule's chemical reactivity. researchgate.net
HOMO: Represents the ability to donate an electron. A region of a molecule with a high HOMO density is susceptible to electrophilic attack.
LUMO: Represents the ability to accept an electron. A region with a high LUMO density is susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability. nih.gov A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov Computational analysis would map these orbitals and calculate the energy gap to predict sites of reactivity for this compound.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations analyze static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com An MD simulation of this compound would involve:
Simulating the movement of all atoms in the molecule by solving Newton's equations of motion.
Exploring the full range of accessible conformations by simulating the molecule for a sufficient length of time (nanoseconds to microseconds).
Analyzing the trajectory to understand the flexibility of the molecule, the frequency of transitions between different stable conformations, and the influence of a solvent environment on its dynamic behavior.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data. For this compound, this would include:
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities, corresponding to the stretching and bending of chemical bonds. mdpi.com This theoretical spectrum can be compared with experimental spectra to confirm the molecule's structure. mdpi.com
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, aiding in the assignment of peaks in experimental NMR spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the mechanism of chemical reactions. If this compound were to undergo a reaction (e.g., oxidation of the aldehyde group), the study would involve:
Identifying the structures of reactants, products, and any intermediates.
Locating the transition state (TS) , which is the highest energy point along the reaction coordinate.
Calculating the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate. This provides fundamental insights into the reaction's feasibility and kinetics.
Analysis of Non-Covalent Interactions and Energy Partitioning
Non-covalent interactions (NCIs) are critical in determining the structure and properties of molecules and their assemblies. nih.gov An analysis for this compound would investigate:
Intramolecular Interactions: Interactions within the molecule, such as hydrogen bonds or van der Waals forces, that stabilize certain conformations. Methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) index plots can visualize these interactions. researchgate.net
Intermolecular Interactions: If studying the molecule in a condensed phase (like a crystal or in solution), this analysis would explore interactions between molecules, such as π-π stacking of the biphenyl rings or halogen bonding involving the chlorine atom.
Energy Partitioning Analysis (EDA): This method decomposes the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces, to understand the nature of the chemical bond or intermolecular interaction.
Should peer-reviewed studies focusing on this compound become available, a detailed article with specific data could be generated.
Applications of 5 Chloro 1,1 Biphenyl 3 Carbaldehyde As a Synthetic Building Block
Precursor in the Synthesis of Advanced Organic Intermediates
The chemical reactivity of 5-Chloro-[1,1'-biphenyl]-3-carbaldehyde makes it an important starting material for constructing advanced organic intermediates. The aldehyde functional group is a key site for carbon-carbon and carbon-heteroatom bond formation, while the biphenyl (B1667301) structure provides a rigid and sterically defined core.
The aldehyde group of this compound is a prime functional handle for the construction of a wide variety of heterocyclic rings. Heterocyclic compounds are integral to medicinal chemistry and materials science, and this biphenyl derivative serves as a key building block for their synthesis.
Through condensation reactions with various nucleophiles, a range of heterocyclic systems can be accessed. For instance, reaction with hydrazines can yield pyrazole (B372694) derivatives, while reaction with β-ketoesters or compounds with active methylene (B1212753) groups can lead to the formation of pyridine (B92270) or other six-membered heterocycles. The synthesis of indole (B1671886) derivatives, another important class of heterocycles, often involves precursors with aldehyde functionalities. smolecule.com The general principle involves multi-step reactions where the aldehyde participates in cyclization to form the core indole structure. smolecule.com Similarly, the formation of pyrazole-based heterocycles can be achieved through the condensation of aldehyde-containing compounds. researchgate.netresearchgate.net These synthetic strategies highlight the role of the carbaldehyde group as a cornerstone for building diverse heterocyclic frameworks. frontiersin.orgekb.eg
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reactant Type | Resulting Heterocyclic Core | Reaction Principle |
|---|---|---|
| Hydrazine Derivatives | Pyrazole | Condensation and Cyclization |
| Amidines/Guanidines | Pyrimidine | Cyclocondensation |
| β-Ketoesters & Ammonia | Pyridine (Hantzsch Synthesis) | Multi-component Condensation |
| Anilines with α-methylene ketones | Quinoline | Friedländer Annulation |
| Thiosemicarbazide | 1,2,4-Triazole | Condensation and Oxidative Cyclization ekb.eg |
Polyaromatic hydrocarbons (PAHs) and related extended π-systems are of significant interest for their electronic and optical properties. researchgate.net this compound serves as a foundational unit for constructing these larger systems. The biphenyl moiety itself is a small polyaromatic structure, and the aldehyde group provides a reactive site for annulation reactions, which build additional fused rings. researchgate.netnih.gov
Synthetic methodologies such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, or aldol (B89426) condensations can be employed to introduce new carbon-carbon double bonds, which can then be subjected to cyclization reactions (e.g., photochemical cyclization, acid-catalyzed cyclization) to form larger, rigid polyaromatic structures. rsc.org The presence of the chloro-substituent can also be exploited in transition-metal-catalyzed cross-coupling reactions to further extend the aromatic system. This positions the compound as a key starting material for creating complex, custom-designed polyaromatic molecules for materials science applications. beilstein-journals.org
Role in Ligand Design for Organometallic and Asymmetric Catalysis
The biphenyl scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. Its inherent axial chirality, when appropriately substituted, can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in chemical reactions.
This compound is a precursor for the synthesis of sophisticated chiral ligands. The aldehyde group can be readily transformed into other functionalities that are crucial for metal coordination, such as alcohols, amines, or phosphines.
Key transformations include:
Reduction: Reduction of the aldehyde to a primary alcohol provides a hydroxyl group that can act as a coordinating atom or be further converted, for example, into a phosphinite.
Reductive Amination: Reaction with primary or secondary amines under reducing conditions yields secondary or tertiary amines, respectively. These nitrogen atoms can serve as donor sites in ligands.
Wittig/Horner-Wadsworth-Emmons Reactions: These can be used to extend the carbon chain, which can then be functionalized to introduce phosphine (B1218219) groups.
These derivatizations allow for the creation of bidentate or polydentate ligands where the biphenyl unit acts as the chiral backbone. nih.gov The development of such axially chiral biphenyl ligands is a cornerstone of modern asymmetric synthesis. nih.gov The resulting ligands can be used to form complexes with a variety of transition metals, including palladium, rhodium, ruthenium, and gold, for applications in catalysis. beilstein-journals.org
Table 2: Functional Group Transformations for Ligand Synthesis
| Reaction Type | Reagents | Resulting Functional Group | Potential Ligand Type |
|---|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Alcohol (-CH₂OH) | P-O type (Phosphinite) |
| Reductive Amination | R₂NH, NaBH₃CN | Amine (-CH₂NR₂) | P-N type, N,N-type |
| Grignard Reaction | R-MgBr | Secondary Alcohol (-CH(OH)R) | Chiral diols, Amino alcohols |
| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) | Precursor for phosphine addition |
Ligands derived from this compound are designed for use in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. The steric and electronic properties of the ligand, dictated by the substituents on the biphenyl core (like the chloro group), fine-tune the catalytic activity and enantioselectivity of the metal complex. nih.gov
These ligands find application in a wide array of asymmetric transformations, including:
Asymmetric hydrogenation
Asymmetric alkylation researchgate.net
Asymmetric cycloadditions nih.gov
Cross-coupling reactions beilstein-journals.org
The development of new and adjustable chiral ligands is a continuous effort in organic synthesis, and biphenyl scaffolds are central to this research. nih.gov The ability to systematically modify the structure, starting from versatile precursors like this compound, is crucial for optimizing catalysts for specific and challenging chemical reactions. nih.govmdpi.com
Contribution to Materials Science Applications (excluding biological)
In materials science, the focus is on creating substances with specific physical and chemical properties, such as conductivity, luminescence, or porosity. Biphenyl derivatives are widely used as building blocks for functional organic materials due to their rigidity, thermal stability, and favorable electronic properties. rsc.org
This compound is a valuable monomer for the synthesis of advanced materials. The aldehyde functionality is particularly useful for forming polymers and frameworks through reactions that form stable linkages, such as imines. For example, it can be used in the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com COFs are porous, crystalline polymers with potential applications in gas storage, separation, and catalysis. The reaction of a di- or tri-functional amine with an aldehyde like this compound can lead to the formation of a highly ordered, porous imine-linked COF.
Furthermore, the biphenyl unit can be incorporated into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of the resulting polymer can be tuned by the substituents on the biphenyl ring. The chloro group, being electron-withdrawing, can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the material. The aldehyde group serves as a reactive handle to incorporate the biphenyl unit into the polymer backbone through various polymerization techniques. rsc.org
Monomer for Polymer Synthesis with Tailored Properties
This compound is a promising monomer for the synthesis of advanced polymers, most notably Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds, forming well-defined, periodic structures. The precise integration of monomers like this compound allows for the rational design of polymers with controlled pore sizes, high surface areas, and specific functionalities.
The aldehyde group is crucial for forming the polymeric network, typically through reversible condensation reactions with multi-amine linkers to create robust imine-linked COFs. For instance, the reaction of a C2-symmetric aldehyde monomer with a C3-symmetric amine linker can lead to the formation of a hexagonal, porous framework. The structure of the biphenyl unit imparts significant rigidity and thermal stability to the polymer backbone.
The substituents on the biphenyl ring—the chloro group and the second phenyl ring—play a critical role in tailoring the properties of the resulting polymer:
Porosity and Surface Area: The non-planar, twisted nature of the biphenyl unit can influence the stacking of the polymer layers, potentially leading to higher intrinsic porosity and surface area compared to polymers made from planar monomers.
Electronic Properties: The biphenyl system contributes to the polymer's conjugation, which is essential for applications in electronics and photocatalysis. The electron-withdrawing nature of the chlorine atom can modulate the electronic bandgap of the COF.
Solubility and Processability: The presence of the chloro and phenyl groups can enhance the solubility of the polymer in organic solvents, which is a significant advantage for characterization and fabrication into thin films or membranes.
Functionalization: The chloro group can serve as a reactive handle for post-synthetic modification of the polymer, allowing for the introduction of new functional groups to further tune the material's properties.
| Polymer Type | Co-monomer/Linker Example | Resulting Linkage | Potential Properties/Applications |
|---|---|---|---|
| Covalent Organic Framework (COF) | 1,3,5-Tris(4-aminophenyl)benzene | Imine (Schiff Base) | High porosity, thermal stability, gas storage, catalysis |
| Conjugated Polymer | Malononitrile | Vinylene (Knoevenagel condensation) | Semiconducting, organic electronics, sensors |
| Polyamide (after oxidation of aldehyde to acid) | 1,4-Phenylenediamine | Amide | High-performance materials, thermal resistance |
Precursor for Liquid Crystal or Organic Electronic Materials
The rigid, rod-like structure of the biphenyl moiety is a fundamental component in many liquid crystal (LC) and organic electronic materials. rsc.org this compound serves as an excellent precursor for these materials, as its aldehyde group can be readily transformed into various functional groups required to induce mesomorphic (liquid crystalline) behavior or to facilitate charge transport.
Liquid Crystal Synthesis: The synthesis of liquid crystals often involves creating molecules (mesogens) with a rigid core and flexible terminal chains. The biphenyl core of this compound provides the necessary rigidity. The aldehyde function is a versatile handle for introducing other functionalities. For example, it can undergo condensation with anilines to form Schiff bases (imines), a common linkage in liquid crystal chemistry. researchgate.net The resulting imine can connect the biphenyl core to another aromatic unit, extending the molecular length and anisotropy, which are crucial for the formation of nematic or smectic liquid crystal phases. tandfonline.comcolorado.edu The chlorine atom influences the material's dielectric anisotropy and melting point.
Organic Electronic Materials: In the field of organic electronics, biphenyl derivatives are used to construct organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic semiconductors. rsc.org The biphenyl scaffold can be incorporated into larger conjugated systems to tune the electronic properties. The aldehyde group of this compound can be used in reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form vinyl-linked conjugated molecules. These extended π-systems are essential for efficient charge transport and luminescence. The presence of a halogen like chlorine can impact molecular packing in the solid state and influence the frontier molecular orbital energy levels (HOMO/LUMO), thereby affecting the material's performance in electronic devices.
| Target Material | Reaction Type | Reagent Example | Resulting Functional Group |
|---|---|---|---|
| Liquid Crystal (Schiff Base) | Condensation | 4-Octyloxyaniline | Imine (-CH=N-) |
| Liquid Crystal (Ester) | Oxidation, then Esterification | 1. CrO3 2. 4-Pentylphenol | Ester (-COO-) |
| Conjugated Molecule (Stilbene derivative) | Wittig Reaction | (4-Nitrophenyl)methyltriphenylphosphonium bromide | Alkene (-CH=CH-) |
| Organic Semiconductor | Knoevenagel Condensation | 2-(3-Hexylthiophen-2-yl)acetonitrile | Dicyanovinylene derivative |
Utilization in Tandem Reactions and Multi-Component Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. mdpi.com this compound, with its reactive aldehyde group, is an ideal substrate for a variety of MCRs. The biphenyl moiety, being relatively inert under many MCR conditions, is carried through the synthesis to become a core part of the final, complex molecule.
The aldehyde can participate in well-known MCRs such as:
Ugi Reaction: A four-component reaction between an aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.
Mannich Reaction: A three-component reaction of an aldehyde, an amine, and a compound with an acidic proton (e.g., a ketone) to form a β-amino carbonyl compound. mdpi.com
Knoevenagel-Michael Cascade: A reaction between an aldehyde, an active methylene compound (like malononitrile), and a Michael donor, leading to highly functionalized cyclic or acyclic systems. researchgate.net
The use of this compound in these reactions allows for the rapid generation of libraries of complex molecules containing the rigid biphenyl scaffold. These products can then be screened for various applications, including pharmaceuticals and materials science.
Furthermore, the presence of both an aldehyde and a chloro group allows for the design of tandem or sequential reactions. A synthetic sequence could begin with a multi-component reaction involving the aldehyde group. The product of this reaction, which still contains the C-Cl bond, could then undergo a subsequent transition-metal-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Buchwald-Hartwig reaction. rsc.org This tandem approach enables the construction of highly complex and diverse molecular architectures from a single, versatile building block in a step-economical fashion.
Future Directions and Emerging Research Avenues for 5 Chloro 1,1 Biphenyl 3 Carbaldehyde
Exploration of Novel Catalytic Transformations
The core structure of 5-Chloro-[1,1'-biphenyl]-3-carbaldehyde presents multiple sites for functionalization, making it an ideal candidate for the application of novel catalytic transformations. Future research is expected to move beyond traditional cross-coupling methods to explore more sophisticated and atom-economical reactions.
A primary focus will be on C–H functionalization , which allows for the direct modification of the biphenyl (B1667301) backbone without the need for pre-functionalized starting materials. acs.org This approach enhances step and atom economy. researchgate.net Transition metal-catalyzed remote C-H activation, in particular, offers a powerful method to modify the molecule's architecture at positions that are otherwise difficult to access. researchgate.net Research into directing groups that can selectively guide a catalyst to a specific C-H bond on either of the aryl rings will be crucial. For instance, the existing aldehyde group could potentially be used as an in situ directing group to facilitate ortho- or meta-C-H functionalization. youtube.com Computational studies, such as Density Functional Theory (DFT), will be instrumental in understanding the mechanisms of these reactions and predicting regioselectivity, as demonstrated in studies of nitrile-directed meta-C-H activation of biaryl compounds. nih.gov
Another significant area is asymmetric catalysis , which is essential for producing enantiomerically pure derivatives for applications in pharmaceuticals and materials science. The aldehyde functional group is a prime site for asymmetric additions, such as the enantioselective addition of organozinc reagents or alkynes catalyzed by chiral biphenyl-based ligands like BINOL. chemrxiv.orgchemrxiv.org Furthermore, the biphenyl scaffold itself is a classic motif in chiral ligands (e.g., BINAP, MeO-BIPHEP), and research into transformations that could introduce axial chirality into the this compound backbone is a compelling avenue. pnas.org The use of biocatalysts, such as enzymes, for the atroposelective synthesis of biaryl compounds represents a promising frontier, offering high enantioselectivity under mild conditions. acs.org
The table below summarizes potential novel catalytic approaches for the derivatization of the target compound.
| Catalytic Approach | Target Transformation | Potential Advantages | Relevant Research Areas |
| C-H Functionalization | Direct alkenylation, arylation, or alkylation of the biphenyl core | Avoids pre-functionalization, improves atom economy. acs.orgresearchgate.net | Remote C-H activation, directing group design. researchgate.netnih.gov |
| Asymmetric Catalysis | Enantioselective addition to the aldehyde group, creation of atropisomers | Access to chiral, high-value derivatives. | Chiral biphenol catalysts, organocatalysis. chemrxiv.orgnih.govnih.gov |
| Biocatalysis | Enantioselective synthesis of atropisomers or chiral alcohols | High selectivity, mild reaction conditions, green chemistry. acs.org | Enzyme screening, metabolic engineering. |
| Photoredox Catalysis | Novel C-C and C-X bond formations under mild conditions | Utilizes visible light, enables unique reaction pathways. | Development of new photosensitizers and reaction protocols. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing and discovery. These technologies offer enhanced control, safety, and efficiency, which are highly relevant for the synthesis and derivatization of this compound.
Flow chemistry provides superior heat and mass transfer, which is particularly advantageous for highly exothermic or rapid reactions often used in biphenyl synthesis, such as Grignard exchange or cross-coupling. researchgate.netrsc.org By minimizing reaction volumes and enabling precise temperature control, flow reactors can improve yields, reduce byproduct formation, and allow for safer operation at elevated temperatures and pressures. beilstein-journals.orgspringernature.com The development of continuous flow protocols for Suzuki-Miyaura or Negishi cross-coupling reactions could streamline the production of the core biphenyl structure. rsc.org Furthermore, multi-step sequences, where the crude output of one reactor is fed directly into the next, can be implemented to synthesize complex derivatives in a fully continuous manner. rsc.org
Automated synthesis platforms are set to accelerate the exploration of the chemical space around this compound. nih.gov These robotic systems can perform high-throughput experimentation, enabling the rapid screening of reaction conditions (catalysts, ligands, solvents, bases) to optimize synthetic routes. eubopen.orgyoutube.com By integrating automated synthesizers with purification and analytical modules, libraries of derivatives can be generated by reacting the aldehyde with a diverse set of building blocks via reactions like reductive amination or Wittig olefination. sigmaaldrich.comchemrxiv.org This approach is invaluable for medicinal chemistry programs and materials discovery, where large numbers of analogs are needed for structure-activity relationship (SAR) studies.
| Technology | Key Advantages for this compound |
| Flow Chemistry | - Improved safety and control for exothermic coupling reactions. - Enhanced heat/mass transfer leading to higher yields and purity. beilstein-journals.org - Potential for seamless multi-step synthesis and scale-up. springernature.com |
| Automated Synthesis | - High-throughput screening for reaction optimization. eubopen.org - Rapid generation of compound libraries for SAR studies. youtube.com - Increased reproducibility and reduced human error. sigmaaldrich.com |
Advanced Characterization Techniques for Understanding Dynamic Processes
A deeper understanding of reaction mechanisms, kinetics, and the behavior of transient intermediates is crucial for optimizing synthetic routes and developing novel transformations. The application of advanced, in-situ characterization techniques is a key future direction.
In-situ reaction monitoring using spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy allows for real-time tracking of the concentrations of reactants, intermediates, and products without the need for sampling. mt.comspectroscopyonline.com This provides invaluable kinetic data and mechanistic insights. For example, monitoring a Suzuki coupling reaction could reveal the rates of oxidative addition and reductive elimination, helping to identify the rate-limiting step and optimize catalyst performance.
The coupling of Nuclear Magnetic Resonance (NMR) spectroscopy with flow chemistry systems is a particularly powerful combination. beilstein-journals.org It enables the detection and characterization of short-lived or unstable intermediates that would be impossible to observe using traditional offline analysis. This technique could be applied to study the dynamic equilibrium of catalyst species or to identify key intermediates in C-H activation pathways involving this compound.
Computational chemistry , particularly Density Functional Theory (DFT), will continue to play a vital role. nih.gov DFT calculations can elucidate complex reaction pathways, predict the structures of transition states, and explain observed regioselectivity and stereoselectivity. rsc.org When combined with experimental data from in-situ monitoring, computational studies provide a comprehensive picture of the reaction dynamics, accelerating the rational design of new catalysts and reaction conditions.
Development of Sustainable Synthetic Routes and Recycling Strategies
The principles of green chemistry are increasingly influencing the design of synthetic processes. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign methodologies.
A major goal is the development of sustainable synthetic routes that minimize waste and avoid hazardous materials. This includes the use of greener solvents, such as water or bio-derived solvents, for cross-coupling reactions. researchgate.netproquest.com Solventless, or solid-state, reaction methodologies are also being explored as a way to dramatically reduce solvent waste. acs.orgflinders.edu.au Furthermore, replacing traditional, stoichiometric reagents with catalytic alternatives is a core tenet of green chemistry. researchgate.net
Catalyst recycling is critical for improving the economic and environmental viability of syntheses that rely on expensive and scarce precious metals like palladium. mdpi.com A key strategy involves the use of heterogeneous catalysts, where the metal is immobilized on a solid support such as polymers, carbon nanospheres, or graphene oxide. rsc.orgrsc.org These supported catalysts can be easily recovered from the reaction mixture by simple filtration and reused in multiple cycles without significant loss of activity. mdpi.comresearchgate.net The development of ligands that enable homogeneous catalyst recycling through techniques like aqueous-phase catalysis or phase-separable supports is another active area of research. nih.gov
Finally, there is a strong push to replace precious metal catalysts with catalysts based on more abundant and less toxic earth-abundant metals such as iron, copper, nickel, or cobalt. mdpi.comresearchgate.net While often requiring different reaction conditions, catalysts based on these metals offer a more sustainable long-term alternative for the large-scale synthesis of biphenyl compounds. rsc.orgorganic-chemistry.org
| Sustainability Strategy | Objective | Examples |
| Green Solvents/Conditions | Reduce environmental impact and waste. | Suzuki coupling in water; researchgate.net solventless aldol (B89426) reactions. acs.org |
| Catalyst Recycling | Lower costs and conserve precious metal resources. | Palladium on solid supports (Pd EnCat™); mdpi.com water-soluble ligands. nih.gov |
| Alternative Metals | Move away from scarce and toxic precious metals. | Ni, Co, Fe, or Cu catalysts for cross-coupling reactions. rsc.orgresearchgate.netorganic-chemistry.org |
Q & A
Q. What are the optimal synthetic routes for 5-Chloro-[1,1'-biphenyl]-3-carbaldehyde, and how can purity be maximized?
Methodological Answer: The synthesis typically involves a Suzuki-Miyaura cross-coupling between a halogenated benzene derivative (e.g., 3-chlorophenylboronic acid) and a suitably substituted benzene precursor. For example:
Biphenyl formation : Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in a THF/H₂O solvent system at 80–90°C for 12–24 hours to couple 3-chlorophenylboronic acid with a bromobenzaldehyde derivative .
Aldehyde introduction : Direct formylation via Vilsmeier-Haack reaction (POCl₃/DMF) or oxidation of a methyl group using CrO₃ under acidic conditions .
Purity Optimization :
Q. How is this compound characterized structurally?
Methodological Answer: Key techniques include:
- X-ray crystallography : Resolves bond lengths and angles (e.g., C-Cl bond: ~1.74 Å; aldehyde C=O: ~1.21 Å) and reveals intermolecular interactions (e.g., hydrogen bonding between aldehyde and adjacent aryl groups) .
- NMR spectroscopy :
- Mass spectrometry : ESI-MS confirms molecular ion peak [M+H]⁺ at m/z 231.03 (calculated for C₁₃H₉ClO) .
Advanced Research Questions
Q. How do electronic effects of the chloro substituent influence reactivity in cross-coupling reactions?
Methodological Answer: The chloro group acts as a moderate electron-withdrawing group via inductive effects, directing electrophilic substitution to the para position. This impacts reactivity in:
- Suzuki couplings : Electron-deficient aryl chlorides require higher temperatures or specialized catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for efficient coupling .
- Nucleophilic additions : Aldehyde reactivity is enhanced due to increased electrophilicity at the carbonyl carbon. Compare with fluoro analogs (): chloro’s lower electronegativity reduces resonance stabilization, favoring faster Schiff base formation with amines .
Data Contradiction Example :
Discrepancies in reaction yields may arise from competing ortho-substitution pathways. Resolve via DFT calculations to map electron density distributions or optimize ligand selection (e.g., bulky ligands suppress undesired pathways) .
Q. How can structural modifications enhance bioactivity while maintaining stability?
Methodological Answer: Design derivatives by:
Functional group addition : Introduce electron-donating groups (e.g., -OCH₃) at the para position to improve solubility and binding affinity (see ’s benzyloxy analog) .
Steric shielding : Replace chloro with bulkier halogens (e.g., Br) to reduce metabolic degradation while retaining electronic effects .
Q. Case Study :
Q. How to resolve contradictions in spectroscopic data during impurity analysis?
Methodological Answer: Common issues and solutions:
- Unexpected NMR peaks : Could indicate tautomerism (e.g., enol-keto forms) or residual solvents. Use deuterated DMSO for solubility and variable-temperature NMR to identify dynamic processes .
- HPLC tailing : Suggests polar impurities. Optimize mobile phase (e.g., add 0.1% TFA) or switch to a HILIC column for better resolution .
Example : A peak at δ 2.5 ppm in NMR may arise from THF residue. Confirm via spiking with authentic THF or GC-MS headspace analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
